molecular formula C15H9NO3 B095235 Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- CAS No. 18188-89-1

Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-

Cat. No. B095235
CAS RN: 18188-89-1
M. Wt: 251.24 g/mol
InChI Key: FVMFBHBLHLONRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a derivative of phthalimide and is known for its ability to act as a building block for the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block for the synthesis of various organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- have not been extensively studied. However, studies have shown that it has low toxicity and does not exhibit any significant adverse effects on the environment.

Advantages And Limitations For Lab Experiments

Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and has a long shelf life. However, its limitations include its limited solubility in certain solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for the research and development of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-. One potential direction is the synthesis of new biologically active compounds using this compound as a building block. Another direction is the development of new synthetic methods for the production of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- and its derivatives. Additionally, the potential applications of this compound in the fields of materials science and nanotechnology should be explored further.
Conclusion:
Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- is a versatile compound that has potential applications in various fields of scientific research. Its unique properties make it a useful building block for the synthesis of various organic compounds, and its low toxicity and stability make it an attractive option for lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- involves a multi-step process that starts with the reaction of phthalic anhydride with cycloheptatriene in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrazine hydrate to form the intermediate product, which is further reacted with acetic anhydride to yield the final product.

Scientific Research Applications

Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)- has been widely used in scientific research for its potential applications in the synthesis of various organic compounds. It has been used as a building block for the synthesis of biologically active compounds such as antifungal, antibacterial, and anticancer agents. It has also been used in the synthesis of dyes, pigments, and polymers.

properties

CAS RN

18188-89-1

Product Name

Phthalimide, N-(7-oxo-1,3,5-cycloheptatrien-1-yl)-

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

2-(7-oxocyclohepta-1,3,5-trien-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H9NO3/c17-13-9-3-1-2-8-12(13)16-14(18)10-6-4-5-7-11(10)15(16)19/h1-9H

InChI Key

FVMFBHBLHLONRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=O)C=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C(=O)C=C1)N2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

18188-89-1

synonyms

N-(7-Oxo-1,3,5-cycloheptatrien-1-yl)phthalimide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.